molecular formula C25H18BrN3O2 B5175574 2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B5175574
M. Wt: 472.3 g/mol
InChI Key: HEIAAZOZCCDHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of 5-bromo-1-methyl-2-oxoindole, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce indole derivatives with altered functional groups .

Scientific Research Applications

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-2-oxoindole: A precursor in the synthesis of the target compound.

    2-Methylphenylquinazolin-4-one: Another related compound with similar structural features.

Uniqueness

2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one is unique due to its specific combination of indole and quinazolinone moieties, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-[(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O2/c1-15-7-3-6-10-21(15)29-23(27-20-9-5-4-8-17(20)25(29)31)14-19-18-13-16(26)11-12-22(18)28(2)24(19)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIAAZOZCCDHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.